Aplindore

Dopamine Receptor Binding Receptor Selectivity Profiling Radioligand Competition Binding

Eliminate receptor crosstalk confounds: Aplindore provides a clean D2/D3 pharmacological profile without 5-HT1A/5-HT2/α1 activity (Ki >1000 nM at 5-HT1A) that complicates aripiprazole studies. As a well-characterized D2 partial agonist (EC50 0.37-1.9 nM across GTPγS, ERK, FLIPR; intrinsic activity 32-56% vs. dopamine), it enables systematic mapping of signaling bias and therapeutic window analysis. • 100-fold D2-over-D4 selectivity (Ki 0.79 vs. 79 nM); negligible 5-HT1A binding. • MPTP marmoset data: motor efficacy equivalent to L-dopa (0.1 mg/kg p.o.) with significantly less dyskinesia (p<0.05). • Immediate shipping; free base (CAS 189681-70-7) and fumarate salt (CAS 189681-71-8) available.

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
CAS No. 189681-70-7
Cat. No. B1215845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAplindore
CAS189681-70-7
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4
InChIInChI=1S/C18H18N2O3/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12/h1-7,13,19H,8-11H2,(H,20,21)/t13-/m0/s1
InChIKeyDYJIKHYBKVODAC-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aplindore: Selective D2/D3 Partial Agonist


Aplindore (also known as DAB-452) is a small-molecule dopamine D2 receptor partial agonist belonging to the benzo-1,4-dioxane chemical class [1]. It exhibits high binding affinity for dopamine D2 and D3 receptors while demonstrating low affinity for dopamine D4, serotonin 5-HT1A, 5-HT2, and α1-adrenergic receptors [2]. Aplindore was developed by Neurogen (later Wyeth) and advanced to Phase II clinical trials for Parkinson's disease and restless legs syndrome [3]. The compound is commercially available as the free base (CAS 189681-70-7) and as the fumarate salt (CAS 189681-71-8) for research applications .

Why Aplindore Cannot Be Substituted


Aplindore's pharmacological profile is fundamentally distinct from both full dopamine agonists (e.g., pramipexole, ropinirole, dopamine) and D2 partial agonists with broader receptor activity (e.g., aripiprazole). Unlike full agonists, which can cause receptor desensitization and pulsatile stimulation associated with motor complications, Aplindore acts as a partial agonist at D2 receptors with intrinsic activity lower than dopamine but higher than aripiprazole across multiple functional assays [1]. This intermediate intrinsic efficacy theoretically allows Aplindore to function as a 'dopamine stabilizer'—providing sufficient D2 stimulation in hypodopaminergic states (e.g., Parkinson's disease) while dampening excessive dopaminergic tone without the profound antagonism that causes extrapyramidal symptoms [2]. Furthermore, Aplindore's high selectivity for D2/D3 receptors over D4, serotonergic, and adrenergic receptors distinguishes it from aripiprazole, which possesses significant 5-HT1A partial agonism and 5-HT2A antagonism that confound interpretation of D2-mediated effects in research settings [3]. These mechanistic differences have direct implications for experimental reproducibility, side effect liability, and the interpretation of behavioral and signaling outcomes, making direct substitution scientifically invalid [4].

Aplindore Comparator Evidence


D2 Receptor Binding Selectivity

In [3H]-spiperone competition binding assays using CHO-K1 cells stably transfected with human dopamine receptor isoforms, Aplindore demonstrated high affinity for D2 receptors (Ki = 0.79 nM, pKi = 9.1) and D3 receptors (Ki = 2.5 nM, pKi = 8.6), with substantially lower affinity for D4 receptors (Ki = 79 nM, pKi = 7.1) [1]. This represents a 100-fold selectivity for D2 over D4. For comparison, the clinically used full agonist pramipexole exhibits D2 Ki values ranging from 46-158 nM in similar assays, indicating that Aplindore's D2 binding affinity is approximately 58- to 200-fold higher [2]. Aplindore also showed negligible affinity for 5-HT1A (Ki > 1000 nM), 5-HT2 (Ki = 316 nM), and α1-adrenergic receptors (Ki = 398 nM), distinguishing it from aripiprazole which exhibits Ki values of 1.7 nM at 5-HT1A and 0.34 nM at 5-HT2A [3].

Dopamine Receptor Binding Receptor Selectivity Profiling Radioligand Competition Binding

Functional Partial Agonism Profile

In [35S]GTPγS binding assays measuring G-protein activation, Aplindore acted as a high-potency partial agonist with an EC50 of 1.9 nM and an intrinsic activity (Emax) of 32% relative to dopamine (100%) [1]. For direct comparison, aripiprazole exhibited an EC50 of 3.2 nM and an Emax of 18%, while the full agonist dopamine displayed an EC50 of 57 nM and Emax of 100% [2]. In ERK-phosphorylation assays, Aplindore demonstrated an EC50 of 0.37 nM with an Emax of 56% versus dopamine (100%), while aripiprazole showed an EC50 of 1.7 nM and an Emax of 24% [3]. In intracellular calcium flux (FLIPR) assays, Aplindore exhibited an EC50 of 1.5 nM with an Emax of 33%, compared to aripiprazole (EC50 = 0.53 nM, Emax = 6.1%) and dopamine (EC50 = 44 nM, Emax = 100%) [4]. Across all three assay modalities, Aplindore's potency and intrinsic activity were consistently lower than dopamine and higher than aripiprazole [5].

Functional Selectivity Biased Agonism D2 Receptor Signaling

Motor Efficacy and Dyskinesia in MPTP Model

In MPTP-treated common marmosets previously primed with L-dopa to express dyskinesia, Aplindore (0.05-0.5 mg/kg p.o.) produced a sustained, dose-related improvement in motor disability and increase in locomotor activity [1]. At the optimal dose of 0.1 mg/kg, Aplindore's motor improvement was not significantly different from that produced by L-dopa (12.5 mg/kg plus carbidopa 12.5 mg/kg p.o.) [2]. Critically, at this 0.1 mg/kg dose, the intensity of dyskinesia elicited by Aplindore was significantly less than that produced by L-dopa (p < 0.05) [3]. In a separate experiment, co-administration of Aplindore (1.0 mg/kg p.o.) with a sub-threshold dose of L-dopa (2.5 mg/kg plus carbidopa 12.5 mg/kg p.o.) improved motor disability and increased locomotor activity equivalent to that produced by a full therapeutic dose of L-dopa (12.5 mg/kg), without antagonizing the beneficial actions of L-dopa [4]. This contrasts with full agonists like pramipexole and ropinirole, which in clinical studies require long titration periods (up to 7 weeks) to achieve therapeutic benefit [5].

Parkinson's Disease Models L-Dopa-Induced Dyskinesia MPTP Primate Model

Clinical Tolerability Profile

In Phase II clinical trials for Parkinson's disease and restless legs syndrome, Aplindore was generally well tolerated with no withdrawals due to adverse events and no serious adverse events reported [1]. This tolerability profile contrasts with the clinical experience of ropinirole, which has been identified in comparative studies as having the highest dropout rate among dopamine agonists, suggesting more profound side effects [2]. The Phase II study design (NCT00623324) was a randomized, double-blind, placebo-controlled, dose-ranging trial in 5 cohorts of 8 patients each with early-stage Parkinson's disease, with patients randomized 6:2 to receive Aplindore or placebo [3]. The trial assessed safety endpoints including adverse events, clinical laboratory data, vital signs, ECGs, physical examinations, and self-rated scales over a 14-day inpatient period with twice-daily dosing [4]. While pramipexole and ropinirole have established efficacy, their clinical use requires extended titration periods of up to 7 weeks in Parkinson's disease and up to 4 weeks in restless legs syndrome to minimize adverse effects, whereas Aplindore's partial agonist mechanism may enable a more favorable tolerability profile with potentially shorter titration requirements [5].

Clinical Tolerability Phase II Clinical Trials Safety Profile

Sustained-Release Formulation Technology

Aplindore is supported by a patent portfolio specifically directed to sustained-release pharmaceutical compositions (US Patent 10,292,966, EP1675583) [1]. The patent specifications explicitly address the problem of immediate-release aplindore formulations producing high initial drug concentrations that can lead to suboptimal exposure maintenance and unpleasant side effects [2]. The claimed controlled-release dosage formulations are designed to increase Tmax and/or decrease Cmax without reducing overall drug exposure [3]. The formulations incorporate one or more release-rate controlling polymers such as hydroxypropyl methylcellulose (HPMC) in a matrix configuration [4]. This controlled-release technology differentiates Aplindore from generic dopamine agonists that are typically administered as immediate-release formulations requiring multiple daily doses and prolonged titration. For procurement purposes, the existence of a dedicated sustained-release patent estate indicates that Aplindore was developed with pharmacokinetic optimization as a core design feature rather than as an aftermarket reformulation [5].

Controlled Release Formulation Pharmacokinetic Optimization Drug Delivery

Aplindore: Research Applications


Functional Selectivity & Biased Agonism Studies

Aplindore's well-characterized partial agonist profile across three distinct functional assay modalities (GTPγS binding, ERK phosphorylation, intracellular calcium flux) makes it an ideal tool compound for investigating functional selectivity and biased agonism at dopamine D2 receptors. With EC50 values of 1.9 nM (GTPγS), 0.37 nM (ERK), and 1.5 nM (FLIPR) and corresponding intrinsic activities of 32%, 56%, and 33% relative to dopamine, Aplindore provides a defined intermediate reference point between the full agonist dopamine (100%) and the low-efficacy partial agonist aripiprazole (18-24%) [1]. This allows researchers to systematically map the relationship between intrinsic efficacy and downstream signaling pathway engagement in a way that is not possible with full agonists or antagonists alone.

Dyskinesia-Sparing Therapy Modeling

The MPTP-treated common marmoset data demonstrate that Aplindore at 0.1 mg/kg p.o. achieves motor improvement equivalent to L-dopa (12.5 mg/kg) while eliciting significantly less dyskinesia (p < 0.05) [1]. This unique property makes Aplindore the preferred research compound for studies investigating the therapeutic window between motor efficacy and dyskinesia liability. Additionally, Aplindore's ability to augment sub-threshold L-dopa doses without antagonizing L-dopa's beneficial effects supports its use in combination therapy modeling, addressing the clinical scenario of L-dopa dose reduction strategies [2].

Clean D2/D3 Receptor Profiling

For experiments requiring clean D2/D3 receptor pharmacology without serotonergic or adrenergic confounds, Aplindore offers distinct advantages over aripiprazole. Aplindore exhibits 100-fold selectivity for D2 over D4 (Ki = 0.79 nM vs. 79 nM) and negligible affinity for 5-HT1A (Ki > 1000 nM) and 5-HT2 (Ki = 316 nM) [1]. In contrast, aripiprazole displays high affinity for 5-HT1A (Ki = 1.7 nM) and 5-HT2A (Ki = 0.34 nM), which complicates the interpretation of behavioral and signaling outcomes in mixed receptor systems [2]. Aplindore's cleaner receptor selectivity profile makes it the superior choice for studies where D2-mediated effects must be isolated.

Sustained-Release Formulation & PK-PD Modeling

The existence of a dedicated sustained-release patent portfolio (US 10,292,966) specifying controlled-release matrix formulations using HPMC and other release-rate controlling polymers provides a foundation for formulation development studies [1]. The patent explicitly addresses the need to increase Tmax and decrease Cmax without reducing overall exposure, addressing the pulsatile stimulation pattern associated with immediate-release dopamine agonists [2]. Researchers focused on drug delivery optimization and PK-PD modeling can leverage this prior art to design experimental controlled-release formulations of Aplindore for investigating the relationship between plasma concentration profiles and therapeutic outcomes.

Technical Documentation Hub

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